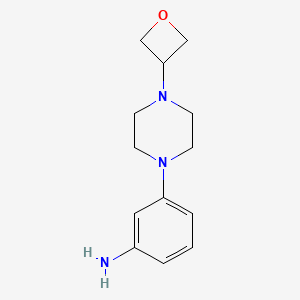

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

CAS No.:

Cat. No.: VC16197442

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 3-[4-(oxetan-3-yl)piperazin-1-yl]aniline |

| Standard InChI | InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2 |

| Standard InChI Key | ZJRFXVQPEYXRQS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2COC2)C3=CC=CC(=C3)N |

Introduction

Chemical Identity and Structural Features

The compound belongs to the piperazine-oxetane-aniline family, characterized by a piperazine ring linked to both an oxetane moiety and an aniline group. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol . Key structural attributes include:

-

Aniline Core: The primary aromatic amine group enables participation in electrophilic substitution and coupling reactions.

-

Piperazine Bridge: A six-membered diamine ring that enhances solubility and serves as a pharmacophore in medicinal chemistry.

-

Oxetane Substituent: A strained four-membered oxygen-containing ring that improves metabolic stability and modulates physicochemical properties .

Comparative analysis with the 4-position isomer (4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline) reveals minor differences in steric and electronic profiles, which may influence reactivity and biological activity .

Synthesis and Reaction Pathways

While no direct synthesis reports for 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline exist, analogous methodologies for related compounds suggest viable routes:

Nucleophilic Aromatic Substitution

Reaction of 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) with 1-fluoro-3-nitrobenzene under basic conditions (e.g., K₂CO₃ in NMP at 100°C) yields a nitro intermediate, which is subsequently reduced to the aniline .

Example Protocol

-

Coupling Step:

-

Reduction Step:

Yield: ~70–85% (based on analogous reactions) .

Alternative Pathways

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with 1-(oxetan-3-yl)piperazine.

-

Reductive Amination: Condensation of oxetane-containing aldehydes with aniline derivatives.

Physicochemical Properties

Data extrapolated from the 4-position isomer and computational models:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.31 g/mol | |

| Solubility (Water) | 28.9 mg/mL (predicted) | |

| LogP (Octanol-Water) | 1.83 (iLOGP) | |

| pKa (Aniline NH₂) | ~4.5 (estimated) | – |

| Melting Point | Not reported | – |

Storage Recommendations:

-

Store at room temperature in sealed containers protected from moisture .

-

Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .

Applications in Research

Medicinal Chemistry

Piperazine-oxetane hybrids are explored as kinase inhibitors and GPCR modulators. The aniline moiety facilitates hydrogen bonding with target proteins, while the oxetane enhances metabolic stability .

Material Science

The compound’s rigid structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs).

Synthetic Intermediate

Used in the preparation of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume